1-(Benzofuran-2-yl)-2-methylbutan-1-amine is an organic compound that belongs to a class of chemical entities known as amines. Specifically, it is categorized as a primary amine with a benzofuran moiety. The compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various methods, which are detailed in the synthesis analysis section. It is not commonly found in nature and is primarily produced in laboratory settings.
1-(Benzofuran-2-yl)-2-methylbutan-1-amine can be classified as follows:
The synthesis of 1-(Benzofuran-2-yl)-2-methylbutan-1-amine typically involves several steps, including the formation of the benzofuran ring and the subsequent introduction of the amine group.
The synthesis may require specific catalysts such as palladium or rhodium to facilitate the cyclization and functionalization steps, ensuring high yields and purity of the final product .
The molecular formula for 1-(Benzofuran-2-yl)-2-methylbutan-1-amine is . The structure features a benzofuran ring connected to a 2-methylbutan-1-amino chain.
The compound's structure can be visualized using molecular modeling software, which allows for an understanding of its spatial configuration and potential interactions with biological targets.
1-(Benzofuran-2-yl)-2-methylbutan-1-amine can participate in various chemical reactions due to its functional groups:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and catalyst presence—can significantly influence the reaction pathways and yields.
The mechanism of action for 1-(Benzofuran-2-yl)-2-methylbutan-1-amine is not fully elucidated but is hypothesized to involve interactions with specific receptors in biological systems.
Studies on related compounds indicate that modifications in the benzofuran structure can lead to variations in receptor affinity and biological activity .
1-(Benzofuran-2-yl)-2-methylbutan-1-amine exhibits several notable physical properties:
The chemical properties include:
1-(Benzofuran-2-yl)-2-methylbutan-1-amine has potential applications in various scientific fields:
Research into this compound continues, focusing on its synthesis optimization and exploration of its biological activities, which could lead to novel therapeutic agents or materials with advanced functionalities.
The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with its integration into pharmacologically active compounds tracing back to natural product discovery and evolving through rational drug design. This bicyclic aromatic system—fusing a benzene ring with a furan heterocycle—provides exceptional versatility in drug development due to its balanced hydrophobic/hydrophilic properties, π-electron richness, and capacity for diverse substitution patterns. The scaffold's significance intensified with the recognition that its structural features enable targeted modulation of protein-protein interactions (PPIs), once considered "undruggable" targets. PPIs govern fundamental cellular signaling pathways, and their dysregulation underlies numerous disease states. Technological advances since the early 2000s, including high-throughput screening (HTS), fragment-based drug discovery (FBDD), and computational methods like AlphaFold (2021), have accelerated benzofuran-based PPI modulator development [5].
Benzofuran derivatives exhibit a remarkable capacity to engage with complex PPI interfaces characterized by discontinuous "hot spots"—residues contributing significantly to binding free energy (ΔΔG ≥ 2 kcal/mol). The scaffold's planar aromatic system facilitates π-π stacking and cation-π interactions with key aromatic residues (e.g., tyrosine, phenylalanine) within these hot spots, while its oxygen atom serves as a hydrogen bond acceptor. Furthermore, substituents on the benzofuran core can extend into adjacent hydrophobic pockets or form critical hydrogen bonds, enabling precise modulation of PPI networks. This capability is exemplified by FDA-approved PPI modulators across therapeutic areas, including oncology (venetoclax, targeting BCL-2), immunology (tocilizumab, targeting IL-6R), and antiviral therapy (maraviroc, targeting CCR5), though not all contain benzofuran, they illustrate the therapeutic potential of PPI modulation that benzofurans exploit [5].
Table 1: Key Historical Milestones Enabling Benzofuran-Based PPI Modulator Development
Year | Milestone | Impact on Benzofuran Drug Discovery |
---|---|---|
2003 | Launch of Human Protein Atlas Project | Provided comprehensive dataset for protein identification and PPI mapping, facilitating target selection for benzofuran compounds [5] |
2013 | Resolution Revolution in Cryo-EM | Enabled high-resolution imaging of PPI interfaces, informing rational design of benzofuran derivatives [5] |
2014 | FDA Approval of Venetoclax (BCL-2 Inhibitor) | Validated PPI modulation as therapeutic strategy, stimulating interest in benzofuran scaffolds for similar targets [5] |
2021 | Release of AlphaFold & RosettaFold | Revolutionized PPI interface prediction, accelerating structure-based design of benzofuran-containing modulators [5] |
Fragment-based approaches are particularly suited to benzofuran chemistry due to the scaffold's optimal size (typically 10-20 heavy atoms) and favorable physicochemical properties. Benzofuran fragments can bind to sub-pockets within expansive PPI interfaces, serving as starting points for optimization into higher-affinity ligands. The evolution of computational tools—including homology modeling, machine learning (ML) algorithms like Support Vector Machines (SVMs) and Random Forests (RFs), and molecular dynamics simulations—has further refined benzofuran design. These tools predict binding modes, optimize interactions with hot spots, and address challenges like the dynamic nature of PPIs and the incomplete characterization of the human interactome [5].
1-(Benzofuran-2-yl)-2-methylbutan-1-amine (systematic name; C₁₃H₁₇NO; MW 203.28 g/mol) exemplifies the strategic exploitation of the benzofuran scaffold to achieve targeted neuroactivity. Its molecular architecture integrates three critical pharmacophoric elements: 1) A benzofuran core providing the essential planar aromatic system for engagement with hydrophobic protein pockets via van der Waals forces and π-stacking; 2) An ethylmethyl side chain at C2' introducing stereochemical complexity and bulk to modulate lipophilicity (LogP ~3.48) and membrane permeability; and 3) A primary amine moiety at C1' enabling crucial ionic interactions with aspartate or glutamate residues within transporter proteins, as well as hydrogen bonding [1] [2] [4].
A defining feature is the chiral center at the C1' carbon bearing the amine group. This generates distinct (R)- and (S)-enantiomers (CAS 2137426-16-3 and 165461740 respectively) with potentially divergent pharmacological profiles, a characteristic shared by many CNS-active amines (e.g., amphetamines). The stereochemistry dictates the three-dimensional orientation of the amine group relative to the benzofuran plane, critically influencing its interaction with target proteins like monoamine transporters. Computational analyses indicate a moderately polar surface area (TPSA ≈39.16 Ų) and rotatable bond count (≈3), suggesting favorable blood-brain barrier permeability while retaining sufficient solubility for bioavailability [1] [2] [4].
Table 2: Structural and Physicochemical Properties of 1-(Benzofuran-2-yl)-2-methylbutan-1-amine
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₇NO | Defines elemental composition and molecular weight (203.28 g/mol) [1] [2] |
Canonical SMILES | CC(CC)C(C1=CC2=CC=CC=C2O1)N | Describes connectivity; Basis for computational modeling [2] [8] |
Chirality | Chiral center at C1' [(R)- & (S)-enantiomers known] | Enantiomers may exhibit distinct pharmacological activities (e.g., transporter selectivity) [1] [4] |
LogP (Predicted) | ~3.48 | Indicates moderate lipophilicity; Favors CNS penetration [2] |
Hydrogen Bond Donors | 1 (Primary Amine -NH₂) | Critical for ionic/hydrogen bonding with targets [2] |
Hydrogen Bond Acceptors | 2 (Amine N, Furan O) | Contributes to solubility and target interactions [2] |
Rotatable Bonds | 3 | Influences conformational flexibility and binding entropy [2] |
Topological Polar Surface Area (TPSA) | ~39.16 Ų | Predictive of cell membrane permeability [2] |
Functionally, this compound diverges significantly from simpler benzofuran derivatives or unsubstituted phenethylamines. The 2-methylbutylamine chain enhances steric bulk compared to amphetamine's methylene chain, potentially conferring selectivity among monoamine transporters (DAT, NET, SERT). This is evidenced by studies on closely related analogs like R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], which acts as a potent catecholaminergic activity enhancer and uptake inhibitor at DAT (IC₅₀ = 42 nM) and NET (IC₅₀ = 52 nM), with weaker SERT inhibition (IC₅₀ = 640 nM). The benzofuran-2-yl moiety likely contributes to this profile by providing a larger hydrophobic contact surface than phenyl, enhancing affinity for transporter sub-sites. Furthermore, unlike tyramine-like releasers, (-)-BPAP analogs lack intrinsic releasing activity but inhibit tyramine-induced release, suggesting a distinct mechanism involving allosteric modulation or blockade of transporter conformational changes rather than simple substrate action. This positions 1-(benzofuran-2-yl)-2-methylbutan-1-amine as a potential precursor or structural analog for novel modulators of monoaminergic signaling with potentially reduced off-target effects compared to non-selective releasers [3] [10].
Compared to benzodioxole-based analogs like BDB (1,3-Benzodioxolylbutanamine), the benzofuran scaffold offers greater metabolic stability by replacing the labile methylenedioxy group with a more robust furan ring. This reduces susceptibility to catechol-O-methyltransferase (COMT) mediated demethylenation—a major metabolic pathway for benzodioxoles—potentially prolonging half-life and altering the metabolite profile. Additionally, the electronic properties of the furan oxygen differ subtly from the dioxole oxygens, potentially fine-tuning interactions with key residues within transporter or receptor binding pockets [9] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3